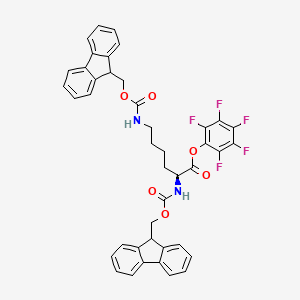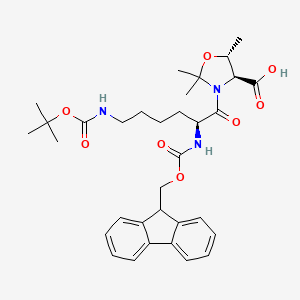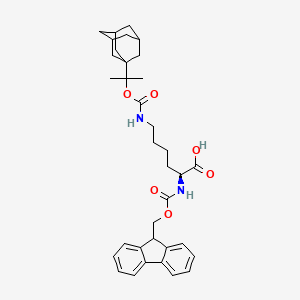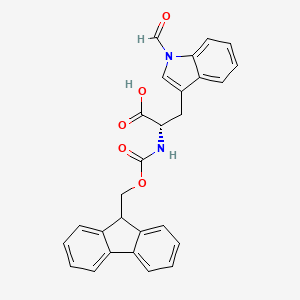
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a synthetic peptide derivative used in various biochemical and pharmaceutical research applications. It is a modified peptide that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The compound also includes a glycine (Gly) residue, a serine (Ser) residue, and a pseudo-proline (Psi(Me,Me)Pro) residue, which enhances the stability and solubility of the peptide.
科学研究应用
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH: has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and biomaterials.
作用机制
Mode of Action
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is synthesized using Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets through biochemical reactions, leading to changes in the function or activity of the target proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the anchoring of the first amino acid (Glycine) to a solid support resin. The Fmoc group is then removed using a solution of piperidine in dimethylformamide (DMF), exposing the amino group for subsequent coupling reactions.
The serine residue is then coupled to the glycine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The pseudo-proline residue is introduced in a similar manner, with the Fmoc group being removed and the residue being coupled to the growing peptide chain.
Industrial Production Methods
In an industrial setting, the synthesis of This compound can be automated using peptide synthesizers. These machines can perform the repetitive cycles of deprotection, washing, and coupling required for SPPS. The use of automated systems allows for the efficient and high-throughput production of peptides with high purity and yield.
化学反应分析
Types of Reactions
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH: can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a serine oxide derivative.
Reduction: The pseudo-proline residue can be reduced to form a proline derivative.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Serine oxide derivatives.
Reduction: Proline derivatives.
Substitution: Various substituted peptides with different functional groups.
相似化合物的比较
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH: can be compared with other similar compounds, such as:
Fmoc-Gly-Ser-OH: Lacks the pseudo-proline residue, making it less stable and less soluble.
Fmoc-Gly-Pro-OH: Contains a proline residue instead of a pseudo-proline residue, resulting in different chemical properties.
Fmoc-Gly-Ser(Psi(Me,Me)Ala)-OH: Contains a pseudo-alanine residue instead of a pseudo-proline residue, resulting in different stability and solubility properties.
The uniqueness of This compound lies in its combination of the Fmoc protective group, glycine, serine, and pseudo-proline residues, which together enhance the stability, solubility, and versatility of the peptide for various research applications.
属性
IUPAC Name |
(4S)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBXHZJERGBCEL-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














